N-allyl-4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carboxamide oxalate
Description
N-allyl-4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carboxamide oxalate is a hybrid molecule combining a benzimidazole core, a piperazine ring, and an allyl carboxamide group. The oxalate salt enhances solubility and stability, making it suitable for pharmaceutical applications. The benzimidazole moiety is known for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties . The piperazine ring contributes to improved pharmacokinetic profiles by increasing water solubility and bioavailability .
Properties
IUPAC Name |
4-[(1-benzylbenzimidazol-2-yl)methyl]-N-prop-2-enylpiperazine-1-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O.C2H2O4/c1-2-12-24-23(29)27-15-13-26(14-16-27)18-22-25-20-10-6-7-11-21(20)28(22)17-19-8-4-3-5-9-19;3-1(4)2(5)6/h2-11H,1,12-18H2,(H,24,29);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZSEEZVUONDFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities. They are used in various applications such as pharmaceuticals and agrochemicals.
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target. For instance, some benzimidazole derivatives show antimicrobial, antitumor, antiviral, and anti-inflammatory activities.
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways, depending on the specific derivative and its targets.
Comparison with Similar Compounds
Core Structural Motifs
- Benzimidazole-Piperazine Hybrids: The target compound shares structural similarities with 1-(N1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)-4-((N1-aryl-1H-1,2,3-triazol-4-yl)methyl)piperazine derivatives (e.g., compounds 11e–11i) . These analogues feature a benzyl-substituted benzimidazole linked to a triazole-piperazine scaffold. Key differences include the absence of a nitroimidazole group and the presence of an oxalate salt in the target compound. Benzimidazolium Salts: Morpholine-substituted benzimidazolium salts (e.g., 1-benzyl-2-(morpholinomethyl)-3-(2-oxo-2-(substitutedphenylamino)ethyl)-1H-benzo[d]imidazol-3-ium chlorides) differ in their quaternized nitrogen and morpholine substituents, which enhance antidiabetic activity .
Substituent Variations
- Allyl vs. Aryl Groups: The target compound’s allyl carboxamide group contrasts with 4-((1H-benzo[d]imidazol-2-yl)methyl)amino)benzohydrazide derivatives, which incorporate hydrazide and halogenated benzylidene groups for kinase inhibition .
- Salt Forms : The oxalate salt in the target compound differs from N-isopropyl-4-((1-(3-oxo-3-phenylpropyl)-1H-benzimidazol-2-yl)methyl)piperazine-1-acetamide dimaleate (), where dimaleate improves solubility via ionic interactions .
Physicochemical Properties
Anticancer Potential
- BIPP () induces apoptosis in leukemia cells (U937, K562) at low micromolar concentrations (3.2–12.8 µM) via intrinsic caspase activation . The target compound’s allyl and oxalate groups may modulate similar pathways but require empirical validation.
- Benzimidazole-Triazole Hybrids () exhibit multi-target anticancer activity, with carbothioamide derivatives showing IC50 values <10 µM against breast cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
